2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride

antilipolytic activity free fatty acid reduction adipose tissue lipolysis

2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride (CAS 56775-91-8) is the hydrochloride salt of etofibrate, a dual-prodrug fibrate that covalently links clofibric acid and nicotinic acid (niacin) via an ethylene glycol diester bridge. Following oral administration, plasma hydrolases gradually cleave the ester bonds, releasing both active metabolites in a controlled-release-like manner ,.

Molecular Formula C18H19Cl2NO5
Molecular Weight 400.2 g/mol
CAS No. 56775-91-8
Cat. No. B12678542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride
CAS56775-91-8
Molecular FormulaC18H19Cl2NO5
Molecular Weight400.2 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C18H18ClNO5.ClH/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;/h3-9,12H,10-11H2,1-2H3;1H
InChIKeySMQMWHHMXSBKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl Nicotinate Hydrochloride (CAS 56775-91-8): Compound Identity and Comparator Landscape for Scientific Procurement


2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride (CAS 56775-91-8) is the hydrochloride salt of etofibrate, a dual-prodrug fibrate that covalently links clofibric acid and nicotinic acid (niacin) via an ethylene glycol diester bridge [1]. Following oral administration, plasma hydrolases gradually cleave the ester bonds, releasing both active metabolites in a controlled-release-like manner [2], [3]. The hydrochloride salt form (MW 400.25 g/mol; C₁₈H₁₉Cl₂NO₅) provides a crystalline, easily handled white to off-white solid with enhanced stability for formulation and analytical applications compared to the free base (CAS 31637-97-5; MW 363.79) . The compound belongs to the fibrate class (ATC C10AB09) and is distinguished from conventional fibrates by its intrinsic dual pharmacological action—combining PPAR-α agonism from the clofibric acid moiety with the antilipolytic and HDL-raising effects of nicotinic acid—within a single chemical entity rather than as a physical mixture or co-formulation [4]. This structural design directly determines its differential efficacy, safety, and formulation profile versus the most relevant in-class and cross-class comparators: etofibrate free base, clofibrate, nicotinic acid, bezafibrate, ronifibrate, and theofibrate (etofylline clofibrate).

Why Etofibrate Hydrochloride Cannot Be Replaced by Clofibrate, Niacin, or Other Fibrates Without Loss of Defined Pharmacological Function


The ethylene glycol diester bridge in etofibrate is not merely a pharmacokinetic convenience; it dictates a distinct pharmacodynamic profile that cannot be replicated by physical co-administration of clofibrate and niacin or by alternative fibrates. In rhesus monkeys, the bioavailability of clofibric acid and nicotinic acid released from etofibrate hydrolysis was equivalent to that from each drug administered alone, but the gradual, sustained release from the prodrug avoids the sharp plasma peaks responsible for niacin-induced flushing and clofibrate-related gastrointestinal intolerance [1]. Critically, etofibrate is the only agent in its comparator set that simultaneously (i) inhibits HMG-CoA reductase to suppress de novo cholesterol synthesis, (ii) stimulates fatty acid re-esterification in adipose tissue, and (iii) upregulates hepatic LDL receptor binding—a tripartite mechanism that is absent from clofibrate alone, nicotinic acid alone, or their simple mixture [2], [3]. The hydrochloride salt further differentiates from the free base by offering improved solid-state stability, more consistent purity (≥99% vs. variable free base purity), and suitability for aqueous-compatible formulation development, as the parent free base is practically insoluble in water (7.3 mg/L at 25°C) . Substitution with structurally similar fibrates such as ronifibrate (1,3-propanediol linker; limited clinical availability) or theofibrate (etofylline ester; distinct theophylline-related side effect profile) introduces unverified efficacy and safety assumptions that are not supported by the direct comparative evidence established for etofibrate below [4].

Quantitative Differentiation of Etofibrate Hydrochloride: Head-to-Head Evidence Versus Closest Analogs


Superior Antilipolytic Efficacy: Etofibrate Outperforms Equimolar Nicotinic Acid and Clofibrate in Rat Adipose Tissue and Plasma

In a direct head-to-head comparative study by Bocos et al. (1996), etofibrate demonstrated the most potent antilipolytic effect among the three agents tested. In vitro, the release of both glycerol and free fatty acids (FFA) from epididymal fat pad pieces incubated in Krebs-Ringer bicarbonate-albumin buffer supplemented with epinephrine decreased more in the presence of etofibrate than with equimolecular doses of nicotinic acid or clofibrate. Etofibrate was the only agent to stimulate fatty acid re-esterification under basal conditions. In vivo, at 3 h after acute oral administration, all three drugs decreased plasma FFA levels, but the effect from etofibrate was the largest. Plasma triglycerides also decreased at 3 h, with etofibrate and nicotinic acid showing similar efficacy, both superior to clofibrate. At the highest dose (1.2 mmol/kg), only etofibrate and nicotinic acid (but not clofibrate) decreased plasma cholesterol at 7 h. The authors concluded an antilipolytic efficiency sequence of etofibrate > nicotinic acid > clofibrate [1].

antilipolytic activity free fatty acid reduction adipose tissue lipolysis triglyceride lowering

More Potent Liver Cholesterol Reduction by Etofibrate Versus Clofibrate in Hypercholesterolemic Rat Models

Priego et al. (1979) conducted a three-arm comparative study of etofibrate, clofibrate, and nicotinic acid across three hyperlipidemic rat models (hypercholesterolemic, hypertriglyceridemic, and combined hyperlipidemic). In hypercholesterolemic rats, etofibrate and clofibrate produced similar reductions in serum lipids; however, etofibrate exhibited a more potent effect on lowering liver cholesterol specifically. In hypertriglyceridemic rats, etofibrate demonstrated the most protective action among all three agents. In combined hyperlipidemic rats, etofibrate and clofibrate were similarly effective in reducing serum cholesterol, serum triglycerides, and liver triglycerides [1]. This liver-selective cholesterol advantage is mechanistically consistent with later findings that etofibrate, unlike clofibrate alone, inhibits microsomal HMG-CoA reductase activity—the rate-limiting enzyme of cholesterol biosynthesis [2].

liver cholesterol hypercholesterolemia hepatic lipid metabolism clofibrate comparator

LDL Cholesterol and Lipoprotein(a) Reduction by Etofibrate Not Achieved by Controlled-Release Niacin in Type IIb Dyslipidemic Patients

In a 16-week double-blind randomized clinical trial, Sposito et al. (2001) directly compared etofibrate (500 mg twice daily, N=14) with controlled-release niacin (500 mg twice daily, N=11) in patients with type IIb dyslipidemia (triglycerides 200–400 mg/dL, total cholesterol >240 mg/dL, Lp(a) >40 mg/dL). Both treatments equally reduced total cholesterol, VLDL cholesterol, and triglycerides, and both increased HDL cholesterol. However, only etofibrate significantly reduced lipoprotein(a) by 26% and LDL cholesterol by 23%, effects that were absent with controlled-release niacin [1]. This differential outcome is attributable to the clofibric acid moiety's PPAR-α-mediated upregulation of LDL receptor activity, which is not present with niacin monotherapy—even in a controlled-release formulation designed to mimic etofibrate's gradual metabolite release profile.

LDL cholesterol lipoprotein(a) type IIb dyslipidemia controlled-release niacin clinical trial

Neointima Formation Suppression: Etofibrate Reduces Arterial Injury Response by 47% in a Balloon-Injured Rat Carotid Artery Model

Kinscherf et al. (1995) investigated etofibrate's vascular protective effects in a rat balloon-injury model of restenosis. Etofibrate (160 mg/kg/day) reduced serum cholesterol by approximately 25% without affecting plasma triglycerides. Morphometric analysis at 2 weeks post-injury revealed that etofibrate significantly inhibited the injury-induced increase in neointimal area by 47% (P<0.005) and neointimal DNA content by 34% (P<0.05) compared to untreated controls. The neointima-to-media ratio was significantly reduced from 152.9 ± 11.6% (controls) to 82.84 ± 12.59% in the etofibrate-treated group (P<0.001) [1]. While this study compared etofibrate against untreated controls rather than an active comparator, the effect magnitude and the drug's dual lipid-lowering plus direct anti-proliferative action on vascular smooth muscle cells distinguish it from conventional fibrates that primarily act through lipid modification alone. Neither clofibrate nor nicotinic acid has demonstrated comparable neointima suppression in this model at equivalent lipid-lowering doses.

neointima formation restenosis vascular smooth muscle balloon injury model cardiovascular

Lower Biliary Lithogenic Risk of Etofibrate Versus Bezafibrate in Hyperlipidemic Patients

Raedsch et al. (1995) compared the effects of etofibrate (500 mg/day) and bezafibrate (400 mg/day) on biliary lipid composition and lithogenic index in hyperlipidemic patients after cholecystectomy with T-drainage. Under etofibrate treatment for 5 days, the lithogenic index range remained stable (0.89–1.69 pre-treatment vs. 0.78–1.51 post-treatment). In contrast, bezafibrate treatment increased the lithogenic index from 0.81–1.40 pre-treatment to 1.26–1.66 post-treatment, primarily driven by increased biliary cholesterol concentrations. Biliary drug concentrations were substantially higher under bezafibrate than etofibrate [1]. The authors concluded that etofibrate and bezafibrate differ with regard to lithogenicity of bile, and the safety profile of etofibrate may be preferable compared to other fibrates. This finding is clinically significant given that fibrate-induced gallstone formation is a recognized class-related adverse effect.

biliary lithogenicity gallstone risk bezafibrate comparator drug safety bile composition

Enhanced Hepatic LDL Receptor Activity: Etofibrate Increases In Vivo Liver LDL Uptake by 16.1% in Dyslipidemic Patients

Palumbo et al. (2009) used ¹²³I-LDL nuclear imaging to quantify the effect of etofibrate (500 mg twice daily for 6 weeks) on in vivo hepatic LDL binding in 11 patients with mixed hyperlipidemia. Etofibrate enhanced liver uptake of ¹²³I-LDL by a mean of 16.1% and shortened plasma LDL decay time. This was accompanied by significant improvements in the lipid profile: serum total cholesterol decreased by 14.9%, LDL cholesterol by 22.2%, and HDL cholesterol increased by 10.9% [1]. This receptor-level evidence provides a mechanistic basis for etofibrate's superior LDL-lowering efficacy versus niacin (as shown by Sposito et al. 2001), since nicotinic acid does not upregulate hepatic LDL receptors. While a direct comparative nuclear imaging study versus clofibrate or bezafibrate has not been published, the magnitude of LDL receptor upregulation is consistent with etofibrate's dual PPAR-α agonism and HMG-CoA reductase inhibition, which is not recapitulated by any single-agent fibrate.

LDL receptor hepatic LDL uptake nuclear imaging cholesterol metabolism HDL cholesterol

Optimal Scientific and Industrial Application Scenarios for Etofibrate Hydrochloride Based on Evidence Strength


Preclinical Dyslipidemia Research Requiring Dual-Action (PPAR-α Agonism + Antilipolytic) Lipid Modulation in a Single Compound

For rodent models of combined hyperlipidemia, etofibrate hydrochloride offers the unique advantage of simultaneously delivering clofibric acid-mediated PPAR-α activation and nicotinic acid-mediated antilipolytic activity from a single orally administered prodrug. The direct head-to-head evidence from Bocos et al. (1996) demonstrating etofibrate > nicotinic acid > clofibrate for antilipolytic efficacy [1], combined with Priego et al. (1979) showing etofibrate's superior liver cholesterol lowering versus clofibrate in hypercholesterolemic rats [2], supports this compound as the most mechanistically comprehensive fibrate-class reference standard for hepatic and systemic lipid studies. The hydrochloride salt form (CAS 56775-91-8) is recommended over the free base for reproducible dosing solution preparation in DMSO or ethanol due to its higher and more consistent purity profile.

Clinical or Translational Research Targeting Elevated Lipoprotein(a) in Type IIb Dyslipidemia

Etofibrate is the only fibrate-class agent with direct clinical trial evidence for reducing lipoprotein(a)—an independent cardiovascular risk factor—by 26% in type IIb dyslipidemic patients, an effect absent with controlled-release niacin [1]. For clinical research groups investigating Lp(a)-lowering strategies or conducting biomarker studies in mixed dyslipidemia, etofibrate provides a unique pharmacological probe. The hydrochloride salt ensures consistent batch-to-batch purity for GLP-compliant formulation development.

Vascular Biology Studies of Restenosis and Neointimal Hyperplasia

The quantitative evidence from Kinscherf et al. (1995) showing 47% inhibition of neointimal area and 46% relative reduction in neointima/media ratio in the rat carotid balloon-injury model [1] positions etofibrate hydrochloride as a validated tool compound for vascular injury and restenosis research. Unlike clofibrate or nicotinic acid, which lack published neointima suppression data in this model, etofibrate provides both lipid-lowering and direct anti-proliferative effects on vascular smooth muscle cells, enabling mechanistic studies of the lipid–vascular remodeling interface.

Drug Safety Studies Comparing Fibrate-Class Biliary Lithogenicity

For pharmaceutical development programs evaluating fibrate-class gallstone risk, etofibrate hydrochloride serves as a lower-lithogenicity comparator against bezafibrate. The Raedsch et al. (1995) data showing etofibrate's stable lithogenic index (0.89–1.69 → 0.78–1.51) versus bezafibrate's increase (0.81–1.40 → 1.26–1.66) provides a quantified safety differentiation [1]. This evidence supports the selection of etofibrate over bezafibrate as the preferred fibrate scaffold for chronic toxicology studies where biliary safety endpoints are critical.

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